molecular formula C2H4O2 B032913 (2H3)Acetic (2H)acid CAS No. 1186-52-3

(2H3)Acetic (2H)acid

Cat. No. B032913
CAS RN: 1186-52-3
M. Wt: 64.08 g/mol
InChI Key: QTBSBXVTEAMEQO-GUEYOVJQSA-N
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Description

Synthesis Analysis

The synthesis of acetic acid and its isotopologues has been extensively studied, with one method involving the processing of carbon dioxide–methane ices by low doses of ionizing radiation, simulating conditions found in interstellar space. This process leads to the formation of acetic acid among other complex organic molecules (Bergantini, Zhu, & Kaiser, 2018). Another approach utilizes methanol hydrocarboxylation with CO2 and H2, catalyzed by bimetallic catalysts, to efficiently produce acetic acid (Qian, Zhang, Cui, & Han, 2016).

Molecular Structure Analysis

The molecular structure of acetic acid has been elucidated through various techniques, including X-ray diffraction, revealing insights into its geometric configuration and intermolecular interactions. For instance, acetic anhydride, a closely related compound, exhibits a C2-symmetric conformation and dense molecular packing in its crystal structure (Seidel, Goddard, Nöthling, & Lehmann, 2016).

Chemical Reactions and Properties

Acetic acid participates in numerous chemical reactions, demonstrating a wide range of chemical properties. It acts as an important precursor for the synthesis of various organic compounds and can undergo reactions such as hydrocarboxylation when combined with methanol, CO2, and H2 (Qian et al., 2016). Additionally, its reactivity has been utilized in the synthesis of monomercurated and trimercurated acetic acid compounds, highlighting its versatility in forming complex organometallic structures (Grdenić et al., 1991; Grdenić, Sikirica, & Matković-Čalogović, 1986).

Physical Properties Analysis

The physical properties of acetic acid, including its hydration behavior in water, have been extensively studied, providing insights into its structural and thermodynamic characteristics. Research utilizing the 1D-RISM integral equation method has explored the hydration of acetic acid and acetate ion, revealing details about the hydrophobic hydration shell and the average number of water molecules involved in hydrogen bonding (Fedotova & Kruchinin, 2011).

Chemical Properties Analysis

The chemical properties of acetic acid have been the subject of various studies, including its role in atmospheric chemistry as a major carboxylic acid influencing aqueous-phase reactions. Satellite observations have provided a global view of its regional sources, correlating its abundance with emissions from isoprene, monoterpenes, and biomass burning (Franco et al., 2020).

Scientific Research Applications

  • Structure Analysis : Deuterated acetic acid maintains its structure at low temperatures (4.2 and 12.5 K), with the isotope effect potentially contributing to the lengthening of the O-O distance. This characteristic is essential for understanding molecular interactions and structures at low temperatures (Albinati, Rouse, & Thomas, 1978).

  • pH Studies in NMR : In nuclear magnetic resonance (NMR) studies, deuterated acids and bases exhibit significantly different pH profiles compared to their nondeuterated counterparts. This has implications for NMR studies on structural conformations of bioactive molecules (McConnell, Godwin, Stanley, & Green, 1997).

  • Radiation Chemistry : Acetic acid decomposition in radiation chemistry leads to different appearance potentials for ions compared to its deuterated form, indicating differences in excited states of product ions (Hirota, Nagoshi, & Hatada, 1961).

  • Surface Chemistry : Deuterated acetic acid adsorbs similarly to nondeuterated acetic acid on surfaces like Ru(0001), which is relevant for understanding chemical adsorption processes (García, Silva, & Ilharco, 1998).

  • Spectroscopy and Surface Science : Studies show that acetic acid disrupts water surface structures even at low concentrations, with deuterated acetic acid likely having similar effects. This is important in understanding complex surface interactions (Johnson et al., 2005).

  • Neutron Scattering and X-Ray Studies : The local order in fully deuterated liquid acetic acid is largely described by its short-range crystal structure, as demonstrated by neutron scattering and X-ray studies. This is important for understanding molecular dynamics and structures in liquid phases (Chebaane et al., 2014).

  • Chemical Synthesis : Trans-acetoxypalladation of alkenes in chloride-free media with deuterated acetic acid can produce deuterated vinyl acetates, demonstrating a method for the efficient production of deuterated compounds (Andell & Bäckvall, 1983).

Safety And Hazards

The safety data sheet for acetic acid indicates that it is flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

While the future directions for (2H3)Acetic (2H)acid are not explicitly mentioned in the search results, the impact of acetic acid on archival and library collections is rather limited and poses an insignificant risk . This suggests that future research may focus on further understanding the effects of acetic acid in various applications and environments.

properties

IUPAC Name

deuterio 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-GUEYOVJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152175
Record name (2H3)Acetic (2H)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H3)Acetic (2H)acid

CAS RN

1186-52-3
Record name Acetic acid-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H3)Acetic (2H)acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H3)Acetic (2H)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H3]acetic [2H]acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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